molecular formula C23H21N3O5 B11502422 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11502422
M. Wt: 419.4 g/mol
InChI Key: XTTRKMNARNCNBL-UHFFFAOYSA-N
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Description

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a phthalimide group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or primary amines under heat.

    Attachment of the Hexanoyl Chain: The phthalimide group is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to form the hexanoyl-phthalimide intermediate.

    Coupling with Benzofuran: The final step involves coupling the hexanoyl-phthalimide intermediate with 1-benzofuran-2-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide and carboxamide moieties, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetyl chloride

Uniqueness

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a phthalimide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H21N3O5/c24-21(28)20-19(16-10-5-6-11-17(16)31-20)25-18(27)12-2-1-7-13-26-22(29)14-8-3-4-9-15(14)23(26)30/h3-6,8-11H,1-2,7,12-13H2,(H2,24,28)(H,25,27)

InChI Key

XTTRKMNARNCNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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